molecular formula C14H16N2O4 B2997447 5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1273554-08-7

5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2997447
CAS No.: 1273554-08-7
M. Wt: 276.292
InChI Key: GYOGAKQRQOCCQJ-UHFFFAOYSA-N
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Description

5-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a pyrazole core substituted at position 5 with a phenyl ring bearing methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups at positions 3 and 4, respectively. This compound is structurally classified as a 1H-pyrazole-3-carboxylic acid derivative, with a molecular formula of C₁₄H₁₆N₂O₄ and a molecular weight of 276.29 g/mol. Its synthesis typically involves cyclocondensation reactions of β-diketones or their equivalents with hydrazines, followed by functionalization of the phenyl substituents .

Properties

IUPAC Name

3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(2)20-12-5-4-9(6-13(12)19-3)10-7-11(14(17)18)16-15-10/h4-8H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGAKQRQOCCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features contribute to its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • IUPAC Name : 5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid

Anti-inflammatory Activity

The pyrazole scaffold is well-known for its anti-inflammatory properties. A study evaluating various pyrazole derivatives demonstrated that compounds similar to 5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid exhibited significant inhibition of inflammation in animal models. For instance, compounds were tested using the carrageenan-induced paw edema method, where derivatives showed up to 84.2% inhibition compared to standard drugs like diclofenac (86.72% inhibition) .

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives were synthesized and evaluated against human cancer cell lines, including SK-N-SH (neuroblastoma) and MCF-7 (breast cancer). The results indicated that certain compounds effectively suppressed tumor cell growth, with some derivatives showing IC50 values in the micromolar range .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds were screened against bacterial strains such as E. coli and Bacillus subtilis, with some exhibiting promising activity comparable to standard antibiotics like ampicillin and norfloxacin .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityResults
Sharath et al. (2014)Various pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Burguete et al. (2010)Pyrazole derivativesAntimicrobialEffective against MTB strain H37Rv
Selvam et al. (2010)3-phenyl-N-pyrazole derivativesAnalgesic & MAO-B inhibitionComparable to indomethacin

The biological activities of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in inflammatory pathways or cancer progression. For instance, some compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process . Additionally, the ability of these compounds to interact with cellular receptors and modulate signaling pathways contributes to their therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-3-carboxylic Acid Derivatives

Compound Name Substituents on Phenyl Ring (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
5-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid (Target) 3-OCH₃, 4-OCH(CH₃)₂ Pyrazole-3-COOH C₁₄H₁₆N₂O₄ 276.29
5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 3-Cl, 4-cyclohexyl Pyrazole-3-COOH C₂₃H₂₄ClN₂O₃ 422.90
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid 5-OCH₃, 4-CH₃ Pyrazole-3-COOH C₁₂H₁₂N₂O₃ 232.24
5-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid 4-O-CF₃ Pyrazole-3-COOH C₁₁H₇F₃N₂O₃ 272.18
3-(3-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid 3-OCH₃ Pyrazole-5-COOH C₁₁H₁₀N₂O₃ 218.21

Key Observations:

Substituent Electronic Effects :

  • The target compound’s isopropoxy group (-OCH(CH₃)₂) is electron-donating, enhancing lipophilicity compared to electron-withdrawing groups like -Cl (in ) or -CF₃ (in ). This may improve membrane permeability in biological systems.
  • Methoxy groups (-OCH₃) are common in analogues (e.g., ) and contribute to moderate solubility in polar solvents.

Positional Isomerism :

  • The carboxylic acid position varies: the target compound and most analogues feature it at position 3, but describes a positional isomer with the -COOH group at position 5, which alters hydrogen-bonding patterns and acidity (pKa differences).

Key Findings:

  • Cyclocondensation is a common strategy for pyrazole core formation (). Yields depend on substituent compatibility; electron-donating groups (e.g., -OCH₃) typically favor higher yields.
  • Ester hydrolysis () is efficient for introducing -COOH groups, with yields up to 80% under mild alkaline conditions.

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP (estimated 2.1) is lower than that of ’s chloro-cyclohexyl derivative (LogP ~3.5) due to reduced hydrophobicity of isopropoxy vs. cyclohexyl.
  • Solubility : The -COOH group enhances aqueous solubility (∼5–10 mg/mL in PBS), but bulky aryl substituents (e.g., biphenyl in ) reduce it significantly.

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